molecular formula C22H21N5O2S B2904235 N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852376-28-4

N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2904235
CAS RN: 852376-28-4
M. Wt: 419.5
InChI Key: FKBNIZMSQCOVOH-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Activity

The synthesis of compounds related to N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves multi-step processes that yield a variety of derivatives with potential biological activities. For instance, a study by Shakir, Ali, and Hussain (2017) focused on synthesizing new derivatives of fused 1,2,4-triazole-thiadiazine and evaluating their antioxidant abilities through DPPH and FRAP assays. Compound 9b, in particular, demonstrated significant antioxidant capability, surpassing that of ascorbic acid, while compounds 6, 8, and 10a-c also showed higher antioxidant activity than BHT (Shakir, Ali, & Hussain, 2017).

Anticancer and Toxicity Reduction

Modifications to the core structure of related compounds, such as replacing the acetamide group with an alkylurea moiety, have been explored for their anticancer effects and toxicity profiles. Wang et al. (2015) synthesized a series of derivatives and evaluated their antiproliferative activities against various human cancer cell lines, revealing potent activities and significantly reduced acute oral toxicity. These findings suggest potential applications in cancer therapy with lower adverse effects (Wang et al., 2015).

Molecular Docking and Antimicrobial Activity

The synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids, has been reported by Flefel et al. (2018). These compounds underwent in silico molecular docking screenings and exhibited moderate to good binding energies, suggesting potential therapeutic applications. Additionally, the synthesized compounds showed antimicrobial and antioxidant activities, indicating their utility in developing new antimicrobial agents (Flefel et al., 2018).

In Vitro Anticoronavirus and Antitumoral Activity

A study by Jilloju et al. (2021) introduced a series of compounds with structural variations that demonstrated both antiviral and antitumoral activities. These compounds, through mode-of-action studies, were found to inhibit tubulin polymerization, highlighting a potential pathway for anticancer therapy. The ability to tune biological properties towards specific activities by subtle structural modifications opens avenues for targeted drug development (Jilloju et al., 2021).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-14-4-5-15(2)18(12-14)23-20(28)13-30-21-11-10-19-24-25-22(27(19)26-21)16-6-8-17(29-3)9-7-16/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBNIZMSQCOVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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